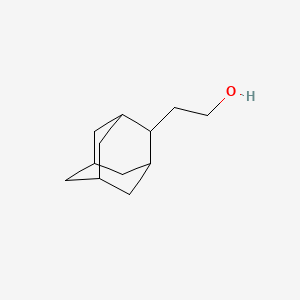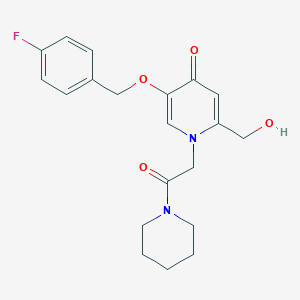
5-((4-fluorobenzyl)oxy)-2-(hydroxymethyl)-1-(2-oxo-2-(piperidin-1-yl)ethyl)pyridin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound of interest appears to be a multifaceted molecule, likely involved in various chemical reactions due to its complex structure, which includes several functional groups such as ether, ketone, and hydroxymethyl, as well as a piperidinyl moiety. Its synthesis and analysis might offer insights into its potential applications in chemical and pharmaceutical fields.
Synthesis Analysis
The synthesis of related fluorobenzyl and piperidine-containing compounds has been demonstrated through multi-step reactions, involving starting materials like resorcinol, methyl-4-oxo-3-piperidine carboxylate hydrochloride, and 4-fluorobenzaldehyde. These procedures typically require careful control of reaction conditions to achieve the desired product with high purity and yield (Duan-zhi, 2005; Zhang et al., 2009).
Molecular Structure Analysis
X-ray crystallography and spectroscopic methods (IR, 1H NMR, 19F NMR) are commonly employed to elucidate the molecular structure of similar compounds. These analyses reveal intricate details about the molecule's geometry, bond lengths, and angles, crucial for understanding its chemical behavior (Si-jia, 2011; Zhi, 2009).
Chemical Reactions and Properties
The fluorobenzyl and piperidine components of the molecule suggest it could participate in various chemical reactions, including nucleophilic substitutions and condensation reactions. The presence of multiple functional groups opens pathways for modifications and derivatization, expanding its utility in synthesizing more complex molecules (Fang-wei, 2013).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are influenced by the compound's molecular geometry and functional groups. These properties are essential for determining its application in solid-state chemistry and material science (Kuleshova & Khrustalev, 2000).
Chemical Properties Analysis
The chemical behavior, including reactivity towards acids, bases, and oxidizing or reducing agents, is dictated by the compound's functional groups. The ether and ketone functionalities, along with the piperidine ring, suggest a compound that could exhibit a wide range of chemical properties, from basic to nucleophilic characteristics (Kumar et al., 2016).
科学的研究の応用
Synthesis and Chemical Properties
Compounds with similar structural motifs, such as fluorobenzyl groups and piperidine, are often synthesized through complex organic reactions, demonstrating the versatility and adaptability of these molecules for various scientific applications. For instance, the synthesis of 3-(4-fluorobenzyl)-8-hydroxy-1,2,3,4-tetrahydrochromeno[3,4-c]pyridin-5-one from resorcinol and methyl-4-oxo-3-piperidine carboxylate hydrochloride showcases a multi-step reaction yielding compounds with potential biological activity (Duan-zhi, 2005).
Biological Applications
The structural features of the compound, such as the fluorobenzyl and piperidine components, are often associated with biological activity. For example, thiazole-aminopiperidine hybrid analogues have been designed and synthesized as novel Mycobacterium tuberculosis GyrB inhibitors, showing promising antituberculosis activity (Jeankumar et al., 2013). This indicates the potential of structurally related compounds in therapeutic applications.
Material Science and Chemistry
Compounds with benzyl, piperidine, and fluorinated moieties have been explored for their roles in materials science, such as in the synthesis of novel coordination polymers with interesting magnetic properties (Ahmad et al., 2012). These materials are of interest for applications in magnetic storage media, sensors, and catalysis.
Antioxidant Properties
Research on compounds containing hindered-phenol groups, similar to the structural motifs in the query compound, have shown significant antioxidant properties, which are valuable in polymer stabilization against thermal oxidative degradation (Desai et al., 2004). This suggests potential applications in enhancing the durability and lifespan of polymeric materials.
特性
IUPAC Name |
5-[(4-fluorophenyl)methoxy]-2-(hydroxymethyl)-1-(2-oxo-2-piperidin-1-ylethyl)pyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O4/c21-16-6-4-15(5-7-16)14-27-19-11-23(17(13-24)10-18(19)25)12-20(26)22-8-2-1-3-9-22/h4-7,10-11,24H,1-3,8-9,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOOCNUWFKFNKQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CN2C=C(C(=O)C=C2CO)OCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-((4-fluorobenzyl)oxy)-2-(hydroxymethyl)-1-(2-oxo-2-(piperidin-1-yl)ethyl)pyridin-4(1H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2498004.png)
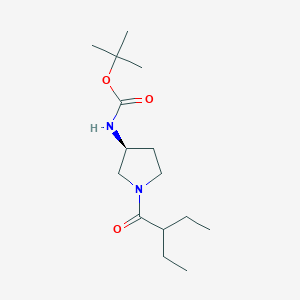
![Methyl 2-[4-[butyl(ethyl)sulfamoyl]benzoyl]imino-3-methyl-1,3-benzothiazole-6-carboxylate](/img/structure/B2498008.png)
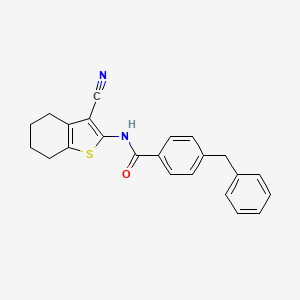
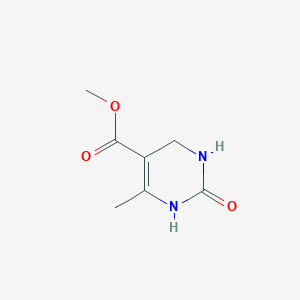
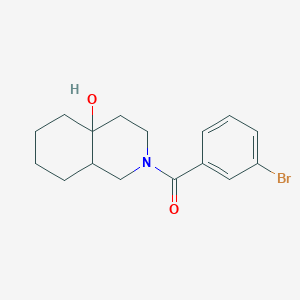
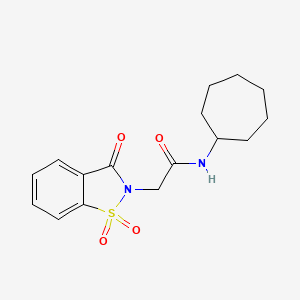
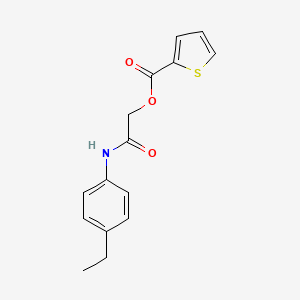
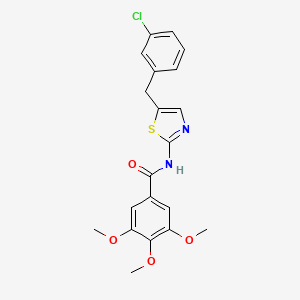
![5-Ethyl-hexahydro-1h-cyclopenta[c]furan-1,3-dione](/img/structure/B2498019.png)
![2-((2-(4-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2498020.png)
![8-(1,3-Benzodioxol-5-ylcarbonyl)-3-(4-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2498021.png)
